molecular formula C16H20O4 B3255648 methyl 2-methylprop-2-enoate;prop-2-enoic acid;styrene CAS No. 25767-39-9

methyl 2-methylprop-2-enoate;prop-2-enoic acid;styrene

Cat. No.: B3255648
CAS No.: 25767-39-9
M. Wt: 276.33 g/mol
InChI Key: YBQJKVOFUMFBDE-UHFFFAOYSA-N
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Description

Methyl 2-methylprop-2-enoate: , prop-2-enoic acid , and styrene are three distinct organic compounds with significant industrial and scientific applications. Methyl 2-methylprop-2-enoate, also known as methyl methacrylate, is a monomer used in the production of poly(methyl methacrylate) (PMMA). Prop-2-enoic acid, commonly known as acrylic acid, is a key raw material in the production of superabsorbent polymers. Styrene is a precursor to polystyrene and several copolymers.

Preparation Methods

Methyl 2-methylprop-2-enoate

Methyl 2-methylprop-2-enoate is synthesized through the esterification of methacrylic acid with methanol. The reaction is typically catalyzed by sulfuric acid and conducted under reflux conditions . Industrially, it is produced via the acetone cyanohydrin (ACH) process, which involves the reaction of acetone and hydrogen cyanide to form acetone cyanohydrin, followed by hydrolysis and esterification .

Prop-2-enoic Acid

Prop-2-enoic acid is produced by the oxidation of propylene. This process involves the catalytic oxidation of propylene in the presence of air or oxygen, using a catalyst such as molybdenum and vanadium oxides . The reaction is carried out at elevated temperatures and pressures to achieve high yields.

Styrene

Styrene is primarily produced by the dehydrogenation of ethylbenzene. This process involves the catalytic removal of hydrogen from ethylbenzene in the presence of steam and a catalyst, typically iron oxide promoted with potassium oxide . The reaction is conducted at high temperatures (600-650°C) and low pressures.

Chemical Reactions Analysis

Scientific Research Applications

Methyl 2-methylprop-2-enoate

Methyl 2-methylprop-2-enoate is widely used in the production of PMMA, which is utilized in applications such as optical lenses, medical devices, and coatings . It is also used as a monomer in the synthesis of various copolymers.

Prop-2-enoic Acid

Prop-2-enoic acid is used in the production of superabsorbent polymers, which are employed in products like diapers and adult incontinence products . It is also used in the manufacture of adhesives, paints, and coatings.

Styrene

Styrene is a key monomer in the production of polystyrene, which is used in packaging, insulation, and disposable cutlery . It is also used in the production of various copolymers, including ABS and SBR (styrene-butadiene rubber).

Mechanism of Action

Methyl 2-methylprop-2-enoate

The polymerization of methyl 2-methylprop-2-enoate involves the formation of free radicals, which initiate the chain reaction leading to the formation of PMMA . The process involves the breaking of the double bond in the monomer and the formation of a polymer chain.

Prop-2-enoic Acid

The polymerization of prop-2-enoic acid involves the formation of free radicals, which initiate the chain reaction leading to the formation of poly(acrylic acid) . The process involves the breaking of the double bond in the monomer and the formation of a polymer chain.

Styrene

The polymerization of styrene involves the formation of free radicals, which initiate the chain reaction leading to the formation of polystyrene . The process involves the breaking of the double bond in the monomer and the formation of a polymer chain.

Comparison with Similar Compounds

Methyl 2-methylprop-2-enoate

Similar compounds include ethyl methacrylate and butyl methacrylate. Methyl 2-methylprop-2-enoate is unique due to its high reactivity and ability to form transparent polymers .

Prop-2-enoic Acid

Similar compounds include methacrylic acid and crotonic acid. Prop-2-enoic acid is unique due to its high reactivity and ability to form superabsorbent polymers .

Styrene

Similar compounds include alpha-methylstyrene and vinyl toluene. Styrene is unique due to its high reactivity and ability to form a wide range of polymers and copolymers .

Properties

IUPAC Name

methyl 2-methylprop-2-enoate;prop-2-enoic acid;styrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8.C5H8O2.C3H4O2/c1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-2-3(4)5/h2-7H,1H2;1H2,2-3H3;2H,1H2,(H,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQJKVOFUMFBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC.C=CC1=CC=CC=C1.C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25767-39-9
Details Compound: Acrylic acid-methyl methacrylate-styrene copolymer
Record name Acrylic acid-methyl methacrylate-styrene copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25767-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25767-39-9
Record name 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene and 2-propenoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-methylprop-2-enoate;prop-2-enoic acid;styrene
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methyl 2-methylprop-2-enoate;prop-2-enoic acid;styrene

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